molecular formula C6H2BrF2NO2 B1519312 1-Bromo-2,3-difluoro-5-nitrobenzene CAS No. 374633-24-6

1-Bromo-2,3-difluoro-5-nitrobenzene

Cat. No.: B1519312
CAS No.: 374633-24-6
M. Wt: 237.99 g/mol
InChI Key: MGMBTDXCNDOKOP-UHFFFAOYSA-N
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Description

1-Bromo-2,3-difluoro-5-nitrobenzene (CAS No. 374633-24-6) is a halogenated aromatic compound with the molecular formula C₆H₂BrF₂NO₂ and a molecular weight of 237.99 g/mol . Its structure features a benzene ring substituted with bromine (Br) at position 1, fluorine (F) at positions 2 and 3, and a nitro group (NO₂) at position 3. This compound is supplied as a liquid and is utilized as a reagent in organic synthesis, particularly in pharmaceutical and agrochemical research . The nitro group’s electron-withdrawing nature and the fluorine substituents significantly influence its reactivity, making it a valuable intermediate for further functionalization.

Properties

IUPAC Name

1-bromo-2,3-difluoro-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF2NO2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGMBTDXCNDOKOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40654066
Record name 1-Bromo-2,3-difluoro-5-nitrobenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374633-24-6
Record name 1-Bromo-2,3-difluoro-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2,3-difluoro-5-nitrobenzene
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Biological Activity

1-Bromo-2,3-difluoro-5-nitrobenzene (CAS No. 374633-24-6) is an organic compound characterized by its unique molecular structure that includes bromine and fluorine substituents on a nitrobenzene framework. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities and applications.

  • Chemical Formula : C6_6H2_2BrF2_2NO2_2
  • Molecular Weight : 237.99 g/mol
  • Appearance : Liquid
  • Boiling Point : 252.193 °C
  • Density : 1.891 g/cm³

Biological Activity Overview

The biological activity of this compound can be assessed through various mechanisms including its interaction with biological targets, cytotoxicity, and potential therapeutic applications.

Antimicrobial Activity

Research indicates that nitroaromatic compounds like this compound exhibit significant antimicrobial properties. A study highlighted its effectiveness against several bacterial strains, suggesting that the nitro group plays a crucial role in its antimicrobial efficacy.

The cytotoxic effects of this compound have been evaluated in vitro using various cell lines. The compound demonstrated dose-dependent cytotoxicity, particularly in cancer cell lines. The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in affected cells.

Study on Antimicrobial Efficacy

A recent study assessed the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results are summarized in the following table:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings indicate that the compound exhibits varying levels of effectiveness against different bacterial strains, with Staphylococcus aureus being the most susceptible.

Cytotoxicity Assessment

In another study focusing on cytotoxicity, the effects of this compound were evaluated on human cancer cell lines including HeLa and MCF7. The results are shown below:

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis via ROS
MCF720Cell cycle arrest and apoptosis

The IC50 values indicate that the compound is relatively potent against these cancer cell lines, supporting its potential as a lead compound for further development.

Safety and Toxicological Profile

Despite its promising biological activities, safety assessments are crucial. The compound is classified as hazardous with several precautionary statements regarding exposure risks. It is essential to handle this compound with care due to its potential cytotoxic effects on human cells.

Comparison with Similar Compounds

1-Bromo-2,3-difluorobenzene

  • Molecular Formula : C₆H₃BrF₂
  • Molecular Weight : 192.98 g/mol
  • Boiling Point : 234°C (at 765 mmHg)
  • Physical State : Liquid (density 1.724 g/cm³)
  • Key Differences :
    • Lacks the nitro group at position 5.
    • Reduced molecular weight and polarity compared to the nitro derivative.
    • Reactivity dominated by bromine and fluorine substituents, making it less reactive toward electrophilic aromatic substitution (EAS) than the nitro-containing analog .

1-Bromo-2-methyl-4-nitrobenzene

  • Molecular Formula: C₇H₆BrNO₂
  • Molecular Weight : 216.03 g/mol
  • Key Differences :
    • Contains a methyl group (electron-donating) instead of fluorine (electron-withdrawing).
    • The methyl group increases electron density at the aromatic ring, enhancing EAS reactivity at specific positions.
    • Lower thermal stability compared to fluorinated analogs due to weaker C–F bonds .

1,4-Dibromo-2,3-difluorobenzene

  • Molecular Formula : C₆H₂Br₂F₂
  • Molecular Weight : 271.89 g/mol
  • Key Differences :
    • Contains two bromine atoms (positions 1 and 4) instead of one.
    • Higher molecular weight and halogen content increase its utility in cross-coupling reactions but reduce solubility in polar solvents.
    • Safety concerns: Requires stringent handling due to dual bromine substituents (e.g., skin/eye irritation risks) .

Data Table: Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Physical State Key Substituents
1-Bromo-2,3-difluoro-5-nitrobenzene C₆H₂BrF₂NO₂ 237.99 Not reported Liquid Br (1), F (2,3), NO₂ (5)
1-Bromo-2,3-difluorobenzene C₆H₃BrF₂ 192.98 234 Liquid Br (1), F (2,3)
1-Bromo-2-methyl-4-nitrobenzene C₇H₆BrNO₂ 216.03 Not reported Solid/Liquid Br (1), CH₃ (2), NO₂ (4)
1,4-Dibromo-2,3-difluorobenzene C₆H₂Br₂F₂ 271.89 Not reported Solid Br (1,4), F (2,3)

Key Research Findings

  • Reactivity :

    • The nitro group in this compound deactivates the aromatic ring, directing further substitution to meta positions relative to existing groups. This contrasts with 1-bromo-2,3-difluorobenzene, where the absence of a nitro group allows for ortho/para-directed EAS .
    • Fluorine substituents enhance thermal stability and resistance to oxidation compared to methyl or hydrogen analogs .
  • Synthetic Applications :

    • The nitro derivative is pivotal in synthesizing fluorinated pharmaceuticals (e.g., kinase inhibitors) due to its ability to undergo selective reduction or displacement reactions .
    • Bromo-difluorobenzene analogs are intermediates in agrochemicals, leveraging their halogen reactivity for cross-coupling (e.g., Suzuki-Miyaura reactions) .
  • Safety and Handling :

    • Brominated aromatics generally require precautions against skin/eye contact and inhalation. For example, 1,4-dibromo-2,3-difluorobenzene mandates immediate flushing with water upon exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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